molecular formula C20H16Cl2O5 B4613221 4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B4613221
M. Wt: 407.2 g/mol
InChI Key: ORGHEFTUSWMOBQ-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate is a useful research compound. Its molecular formula is C20H16Cl2O5 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0374790 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in synthetic ion channels, highlighting its application in light-induced controlled release, sensing, and information processing. This is achieved by decorating the inner surface of channels with photolabile hydrophobic molecules that generate hydrophilic groups upon irradiation, allowing for the UV-light-triggered transport of ionic species through the channels (Ali et al., 2012).

Modified Morita-Baylis-Hillman Reaction

The utility of methyl 4-chloro-2-butynoate in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes leads to a variety of substituted chromenes and quinolines, demonstrating the compound's versatility in synthetic chemistry and the potential for creating functionalized molecules with diverse applications (Bello et al., 2010).

Spectroscopic and Structural Investigations

Spectroscopic and structural analyses of butanoic acid derivatives reveal their potential as nonlinear optical materials and biological activities, indicating the significance of these compounds in materials science and pharmacology (Vanasundari et al., 2018).

Herbicide Analysis in Soil

A methodology for the determination of chlorophenoxy acid herbicides and their esters in soil showcases the environmental and agricultural research relevance of these compounds, emphasizing their impact on herbicide residue analysis (Rosales-Conrado et al., 2002).

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O5/c1-12-9-20(24)27-18-11-14(5-6-15(12)18)26-19(23)3-2-8-25-17-7-4-13(21)10-16(17)22/h4-7,9-11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHEFTUSWMOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.